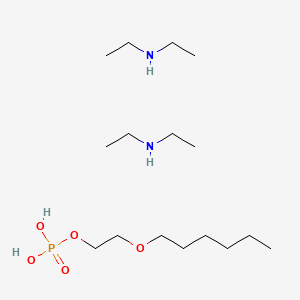
Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate is a chemical compound with the molecular formula C8H19O5P.2C4H11N and a molecular weight of 372.4809 g/mol . This compound is known for its unique structure, which includes a phosphate group bonded to a hexyloxyethyl moiety and diethylammonium ions. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(diethylammonium) 2-(hexyloxy)ethyl phosphate typically involves the reaction of 2-(hexyloxy)ethanol with phosphorus oxychloride (POCl3) to form 2-(hexyloxy)ethyl phosphate. This intermediate is then reacted with diethylamine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reagents and optimization of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate group to different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphate derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the formulation of specialty chemicals and materials for industrial applications.
Mecanismo De Acción
The mechanism of action of bis(diethylammonium) 2-(hexyloxy)ethyl phosphate involves its interaction with molecular targets and pathways within biological systems. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating various cellular processes. The hexyloxyethyl moiety and diethylammonium ions may also contribute to the compound’s overall activity by interacting with specific receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to bis(diethylammonium) 2-(hexyloxy)ethyl phosphate include:
Bis(2-ethylhexyl) phosphate: This compound has a similar phosphate group but different alkyl substituents.
Diethylammonium bis[2-(hexyloxy)ethyl] phosphate: This compound has a similar structure but with variations in the alkyl groups attached to the phosphate
Uniqueness
This compound is unique due to its specific combination of a hexyloxyethyl group and diethylammonium ions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
64051-25-8 |
|---|---|
Fórmula molecular |
C8H19O5P.2C4H11N C16H41N2O5P |
Peso molecular |
372.48 g/mol |
Nombre IUPAC |
N-ethylethanamine;2-hexoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O5P.2C4H11N/c1-2-3-4-5-6-12-7-8-13-14(9,10)11;2*1-3-5-4-2/h2-8H2,1H3,(H2,9,10,11);2*5H,3-4H2,1-2H3 |
Clave InChI |
KGQFXBVYDHLJSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCOP(=O)(O)O.CCNCC.CCNCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


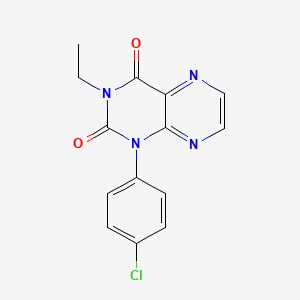

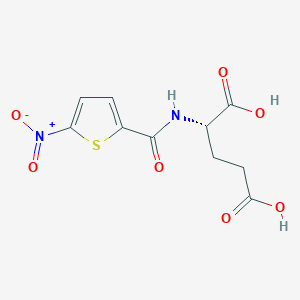
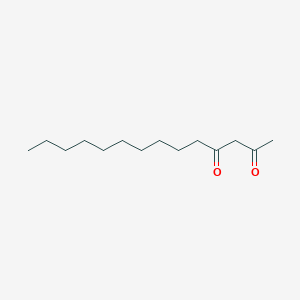

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)


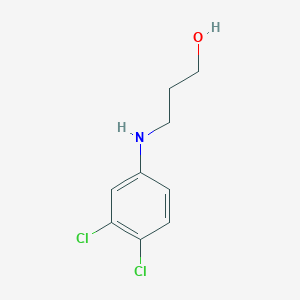
![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)
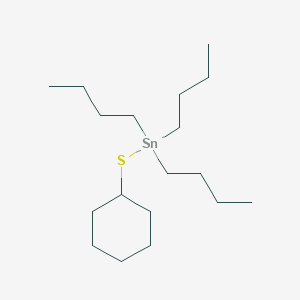
![Diethyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14483620.png)
![Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-](/img/structure/B14483621.png)
